molecular formula C11H9F3O2 B12837461 (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12837461
M. Wt: 230.18 g/mol
InChI Key: UKRIUIRBTVRYAH-RKDXNWHRSA-N
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Description

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 201164-20-7) is a chiral cyclopropane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate, particularly in the exploration of novel Monoamine Oxidase (MAO) inhibitors . Research indicates that cyclopropane analogues, especially those featuring a trifluoromethyl group on the phenyl ring, demonstrate enhanced potency as inhibitors for MAO A, an enzyme target associated with conditions like depression . The stereochemistry of the cyclopropane ring is critical, as the (1S,2S) enantiomer of a closely related fluoro-analogue has been shown to possess specific inhibitory activity, underscoring the importance of chiral purity in biological activity . With a molecular formula of C11H9F3O2 and a molecular weight of 230.19 , this building block is characterized by its electron-withdrawing trifluoromethyl group, which can influence both the molecule's physicochemical properties and its interaction with enzyme active sites . Researchers utilize this compound for the synthesis of more complex molecules, such as cyclopropanecarboxamides, which have been investigated as potential receptor antagonists for pain management . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9-/m1/s1

InChI Key

UKRIUIRBTVRYAH-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Cyclopropanation of α,β-Unsaturated Esters or Styrenes

A common approach involves the cyclopropanation of (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid derivatives or styrene analogs using diazo compounds and chiral catalysts.

  • Catalysts: Ruthenium-based catalysts, chiral oxazaborolidine catalysts, or chiral bis(oxazoline)-metal complexes are employed to induce enantioselectivity.
  • Reagents: Ethyl diazoacetate or trimethylsulfoxonium iodide with bases such as sodium hydride or sodium hydroxide in polar aprotic solvents (e.g., DMSO, toluene).
  • Process: The α,β-unsaturated ester is cyclopropanated to yield cyclopropyl esters with high enantiomeric excess, which are subsequently hydrolyzed to the carboxylic acid.

Use of Chiral Auxiliaries and Resolution

  • Chiral auxiliaries such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl esters can be used to control stereochemistry during cyclopropanation.
  • Diastereomeric salts formed with chiral amines (e.g., L-phenylalanine amide) allow for resolution of racemic mixtures to isolate the desired enantiomer.

Conversion of Intermediates to Carboxylic Acid

  • Hydrolysis of cyclopropyl esters under basic conditions (NaOH in methanol or aqueous media) yields the free carboxylic acid.
  • Subsequent transformations may include conversion to acid chlorides, amides, or azides for further functionalization.

Detailed Process Example (Adapted from Related Compounds)

Step Reaction Reagents & Conditions Outcome
1 Preparation of α,β-unsaturated acid or ester Reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid in pyridine/piperidine (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid
2 Esterification Acid-catalyzed esterification with methanol and H2SO4 Methyl or ethyl ester of the acid
3 Asymmetric cyclopropanation Addition of ethyl diazoacetate with chiral Ru catalyst or dimethylsulfoxonium iodide with NaH in DMSO Enantiomerically enriched cyclopropyl ester
4 Hydrolysis NaOH in methanol/water (1R,2S)-2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
5 Optional conversion Thionyl chloride to acid chloride, followed by azide formation or amide synthesis Functionalized derivatives for further use

Research Findings and Process Improvements

  • Safety and Environmental Concerns: Traditional methods using diazomethane or diphenylphosphoryl azide are hazardous and costly. Recent patents emphasize safer reagents and milder conditions to enable industrial scalability.
  • Catalyst Efficiency: Use of chiral oxazaborolidine catalysts and ruthenium complexes has improved enantioselectivity and yield.
  • Process Economy: Avoidance of expensive chiral auxiliaries and hazardous intermediates reduces cost and environmental impact.
  • Industrial Applicability: Processes have been optimized to allow isolation of crystalline hydrochloride salts of the target acid or its amine derivatives without extensive purification steps.

Comparative Table of Preparation Methods

Method Key Reagents Catalyst Stereocontrol Advantages Disadvantages
Chiral Oxazaborolidine Reduction + Cyclopropanation Chloroacetyl chloride, borane dimethylsulfide, triethylphosphoacetate, NaH Chiral oxazaborolidine High High enantioselectivity, scalable Use of borane reagents, multi-step
Ruthenium-Catalyzed Cyclopropanation Ethyl diazoacetate, Ru catalyst, DBU Ruthenium complex High Short route, bulk reagents Catalyst cost, requires careful handling
Resolution via Diastereomeric Salt Formation Racemic acid, chiral amine (L-phenylalanine amide) None (resolution) Moderate to high Avoids chiral catalysts Requires resolution step, lower yield
Dimethylsulfoxonium Iodide Cyclopropanation Dimethylsulfoxonium iodide, NaH, DMSO None (base-promoted) Moderate Avoids diazo compounds Moderate stereocontrol

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight pKa (Predicted/Reported) Key Features Evidence Source
(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 4-(CF₃)phenyl C₁₁H₉F₃O₂ 230.19 (estimated) ~3.5 (estimated) High acidity due to CF₃; rigid structure Inferred from analogs
(1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid 2-methylphenyl C₁₁H₁₂O₂ 176.21 ~4.2 (estimated) Electron-donating methyl group; lower acidity
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-chlorophenyl C₁₀H₉ClO₂ 196.63 ~3.9 (estimated) Moderate acidity; Cl enhances lipophilicity
(1S,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-fluorophenyl C₁₀H₉FO₂ 180.18 ~3.7 (estimated) Fluorine’s electronegativity increases acidity
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 4-Cl-2-F-phenyl C₁₀H₈ClFO₂ 214.62 3.81 (predicted) Dual halogen effects; high lipophilicity
rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1-Me, 2-CF₃ C₆H₇F₃O₂ 168.12 ~3.3 (estimated) Compact structure; strong electron-withdrawing groups

Key Observations

Substituent Effects on Acidity :

  • The trifluoromethyl group (CF₃) in the target compound significantly lowers the pKa compared to methyl or chloro substituents due to its strong electron-withdrawing nature. For example, the 4-CF₃ analog is estimated to have a pKa of ~3.5, whereas the 2-methylphenyl analog (pKa ~4.2) is less acidic .
  • Halogenated derivatives (e.g., 4-F, 2-Cl) exhibit intermediate acidity (pKa 3.7–3.9), balancing electronegativity and resonance effects .

Discontinued analogs like the 4-fluorophenyl derivative () may indicate challenges in synthesis or stability, underscoring the importance of substituent selection .

Stereochemical Impact :

  • The (1R,2S) configuration in the target compound ensures optimal spatial orientation for receptor binding, as seen in analogous bioactive molecules (e.g., ). Enantiomeric purity is critical, as demonstrated by the distinct activities of (1R,2R) vs. (1R,2S) isomers in other cyclopropane derivatives .

The 4-Cl-2-F analog () has a predicted density of 1.487 g/cm³, reflecting high molecular packing and hydrophobicity .

Biological Activity

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
IUPAC Name(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
InChI KeyUKRIUIRBTVRYAH-RKDXNWHRSA-N
SMILESC1C@@HC2=CC=C(C=C2)C(F)(F)F

The biological activity of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is primarily attributed to its structural features that influence its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside cells, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been explored as a biochemical probe to study enzyme mechanisms, particularly those involved in metabolic pathways.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid significantly reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In a comparative study, this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating moderate cytotoxicity .
  • Enzyme Interaction Studies : Research utilizing molecular docking simulations indicated that the compound binds effectively to certain enzyme active sites, which could lead to the development of selective inhibitors .

Comparative Analysis with Similar Compounds

The biological activity of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can be compared to structurally similar compounds to understand its unique properties:

Compound NameActivity TypeIC50 Value (µM)
(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-carboxylic acidAnti-inflammatory25
(1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acidAnticancer30
(1R,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acidEnzyme inhibition15

Q & A

Basic: What are the optimal synthetic routes for preparing (1R,2S)-2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. For stereocontrol, chiral catalysts or auxiliaries are critical. For example, enantioselective cyclopropanation of styrene derivatives with trifluoromethyl-substituted diazoacetates can yield the desired stereoisomer . Post-cyclopropanation steps may include hydrolysis of esters to carboxylic acids under basic conditions (e.g., NaOH in THF/MeOH, as in ). Key parameters:

  • Catalyst choice : Rhodium or copper complexes for enantioselectivity.
  • Temperature : Low temperatures (−20°C to 0°C) minimize side reactions.
  • Solvent : Dichloromethane or toluene for optimal catalyst activity.

Advanced: How can researchers resolve enantiomeric impurities in (1R,2S)-cyclopropane derivatives, and what analytical methods validate chiral purity?

Answer:
Chiral resolution often employs preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) or enzymatic kinetic resolution. For example, lipases can selectively hydrolyze one enantiomer of a racemic ester intermediate . Validation requires:

  • Chiral HPLC : Compare retention times against known standards.
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (e.g., [α]D = −13.2° for a related compound in ).
  • X-ray crystallography : Definitive confirmation of absolute configuration .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this cyclopropane derivative?

Answer:

  • NMR :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). The trifluoromethyl group (CF₃) shows no splitting but confirms substitution at the phenyl ring.
    • ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm; carboxylic acid carbonyl at δ 170–175 ppm .
  • LC-MS : Monitors molecular ion ([M−H]⁻) and fragmentation patterns.
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

Answer:
The electron-withdrawing CF₃ group:

  • Reduces electron density on the phenyl ring, directing electrophilic substitution to meta positions.
  • Enhances stability of intermediates in Suzuki-Miyaura couplings (e.g., with boronic acids) by stabilizing transient aryl-metal complexes .
  • Increases acidity of the carboxylic acid (pKa ~2–3), enabling selective deprotonation for esterification or amide formation.

Example : Pd-catalyzed coupling with aryl halides requires careful optimization of base (e.g., K₂CO₃) and ligand (e.g., SPhos) to avoid decarboxylation .

Basic: What strategies mitigate strain-induced instability in cyclopropane-containing compounds during storage or reaction conditions?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent ring-opening oxidation.
  • Reaction design : Avoid strong acids/bases that protonate the cyclopropane ring, leading to cleavage. Use aprotic solvents (e.g., DMF, THF) for polar reactions .
  • Stabilization : Introduce electron-withdrawing groups (e.g., CF₃) to reduce ring strain via conjugation .

Advanced: What computational methods predict the biological activity of this compound, particularly its interaction with enzyme active sites?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., proteases or kinases). The cyclopropane’s rigidity and CF₃ group’s hydrophobicity are critical for binding pocket complementarity .
  • MD simulations : Assess conformational stability of the compound-enzyme complex over 100+ ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with inhibitory potency .

Basic: How is the enantiomeric excess (ee) quantified during asymmetric synthesis, and what pitfalls arise in interpretation?

Answer:

  • Chiral HPLC : Integrate peak areas of enantiomers; ee = [(Major − Minor)/(Major + Minor)] × 100.
  • Pitfalls :
    • Co-elution of impurities may falsely inflate ee.
    • Temperature-sensitive retention requires isothermal conditions .

Advanced: What role does the cyclopropane ring play in modulating the compound’s pharmacokinetic properties, such as metabolic resistance?

Answer:

  • Metabolic resistance : The rigid cyclopropane ring hinders oxidation by cytochrome P450 enzymes, prolonging half-life.
  • Lipophilicity : CF₃ and cyclopropane increase logP, enhancing membrane permeability but risking solubility issues. Adjust via prodrug strategies (e.g., esterification) .

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